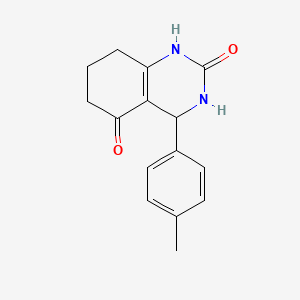
4-(4-Methylphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione is an organic compound that belongs to the quinazoline family This compound is characterized by a hexahydroquinazoline core structure with a 4-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with phthalic anhydride, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the temperature is maintained between 80-120°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-(4-Methylphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazoline compounds.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), Chlorine (Cl₂)
Major Products Formed
Oxidation: Quinazoline derivatives
Reduction: Reduced quinazoline compounds
Substitution: Halogenated quinazoline derivatives
科学的研究の応用
4-(4-Methylphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Methylphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features but different functional groups.
4-Methylmethcathinone (Mephedrone): A substituted cathinone with psychoactive properties.
2-(4-Methylsulfonylphenyl)indole: A compound with dual antimicrobial and anti-inflammatory activities.
Uniqueness
4-(4-Methylphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione is unique due to its hexahydroquinazoline core structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown potential in a broader range of applications, from chemical synthesis to potential therapeutic uses.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
204516-54-1 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
4-(4-methylphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione |
InChI |
InChI=1S/C15H16N2O2/c1-9-5-7-10(8-6-9)14-13-11(16-15(19)17-14)3-2-4-12(13)18/h5-8,14H,2-4H2,1H3,(H2,16,17,19) |
InChIキー |
MGUAOPOBMOWRGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


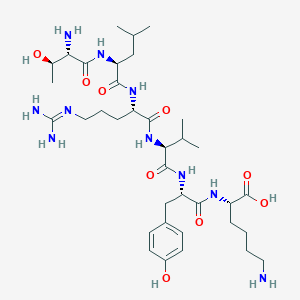
![Benzonitrile, 4-[4-(2-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14243170.png)
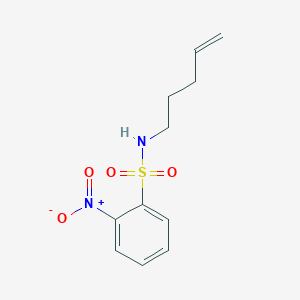
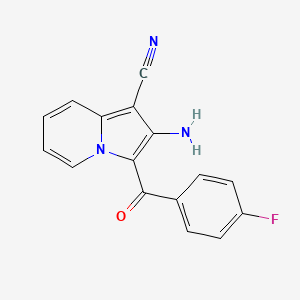
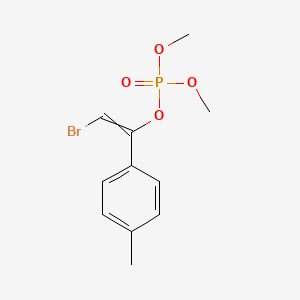
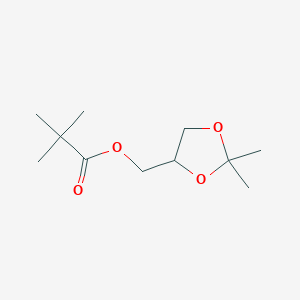
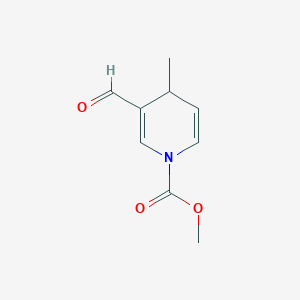

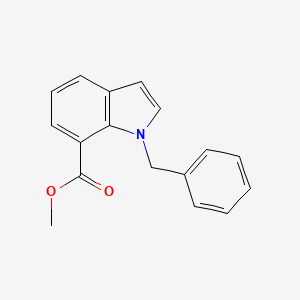
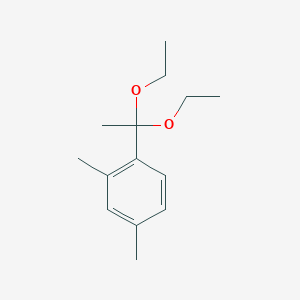
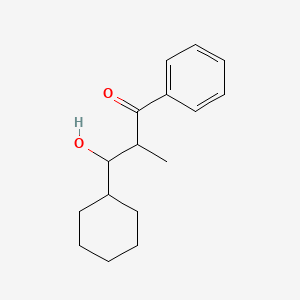
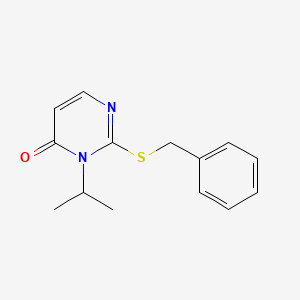
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)
